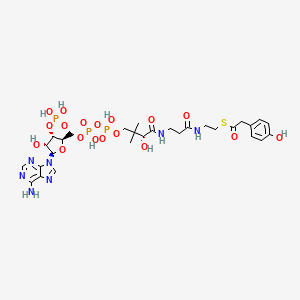
4-Hydroxyphenylacetyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxyphenylacetyl-CoA is a member of phenylacetyl-CoAs. It has a role as a mouse metabolite. It derives from a phenylacetyl-CoA and a 4-hydroxyphenylacetic acid.
Scientific Research Applications
1. Biofuel and Bioplastic Production
- Methane-Based Biosynthesis of 4-Hydroxybutyrate and Bioplastics : Utilizing Methylosinus trichosporium OB3b, researchers have engineered strains to synthesize 4-Hydroxybutyrate (4-HB) from methane, which can be used in industrial applications like bioplastics production (Nguyen & Lee, 2021).
2. Metabolic Pathways and Disease Understanding
- Catabolism of 4-Hydroxyacids : The study explored the metabolism of various 4-hydroxyacids, revealing new pathways and their potential implications in diseases like 4-hydroxybutyric aciduria and cerebral dysfunction in subjects ingesting 4-hydroxybutyrate (Zhang et al., 2009).
3. Environmental Impact
- Carbon Dioxide Assimilation in Archaea : A study on Metallosphaera sedula showed the use of 4-hydroxybutyrate in carbon dioxide assimilation, impacting our understanding of global carbon cycling (Berg et al., 2007).
4. Biochemical Reactions in Microorganisms
- Anaerobic Oxidation of Phenylacetate and 4-Hydroxyphenylacetate : Research on denitrifying Pseudomonas sp. has shed light on the anaerobic degradation pathways of phenylacetate and 4-hydroxyphenylacetate, crucial in understanding the microbial degradation of natural aromatic compounds (Mohamed et al., 1993).
5. Coenzyme A Synthesis
- Extracellular 4'-Phosphopantetheine as a Source for Intracellular Coenzyme A Synthesis : This study reveals a novel mechanism for cells to adjust intracellular CoA levels using exogenous CoA, impacting our understanding of CoA-related diseases and therapies (Srinivasan et al., 2015).
6. Pharmaceutical Applications
- Elevating 4-Hydroxycoumarin Production : Demonstrating a strategy to alleviate thioester intermediate hydrolysis, this study enhances the production of 4-hydroxycoumarin, a precursor to oral anticoagulants and rodenticides (Shen et al., 2017).
7. Penicillin Synthesis
- Enzymatic Synthesis of Penicillins : Research on the acylation of 6-aminopenicillanic acid with various acyl-CoA derivatives, including 4-hydroxyphenylacetyl-CoA, highlights its role in the synthesis of different penicillins (Alonso et al., 1988).
properties
Product Name |
4-Hydroxyphenylacetyl-CoA |
|---|---|
Molecular Formula |
C29H42N7O18P3S |
Molecular Weight |
901.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate |
InChI |
InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-19(38)31-9-10-58-20(39)11-16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-12-18-23(53-55(43,44)45)22(40)28(52-18)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,18,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t18-,22-,23-,24+,28-/m1/s1 |
InChI Key |
GPCAQTOAAYEBGJ-CECATXLMSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=C(C=C4)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



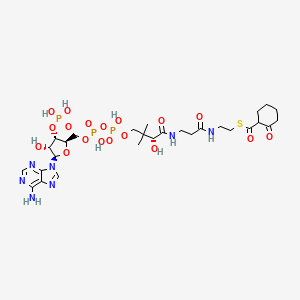
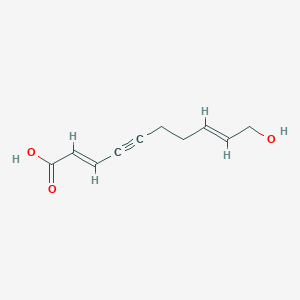
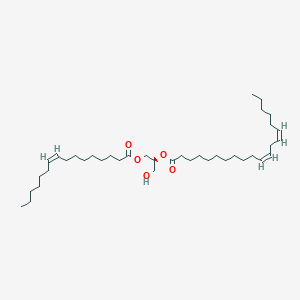
![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)
![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)
![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)

![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)

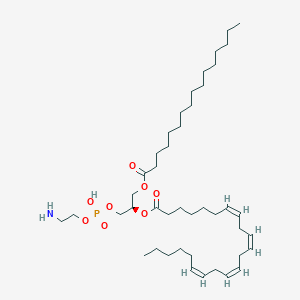
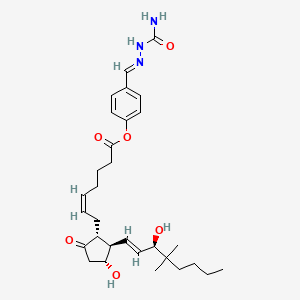
![N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-N-phenylaniline](/img/structure/B1245396.png)

